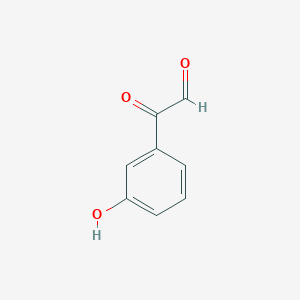

3-Hydroxyphenylglyoxal

Vue d'ensemble

Description

3-Hydroxyphenylglyoxal (HPG) is a chemical compound that specifically reacts with arginine residues under mild conditions to yield a spectrophotometrically measurable signal for amino acid detection . It is also known as HPG monohydrate, (p-Hydroxyphenyl)glyoxal, and (4-Hydroxyphenyl)(oxo)acetaldehyde .

Synthesis Analysis

The synthesis of 3-Hydroxyphenylglyoxal involves the condensation of ethylenediamine with ortho-hydroxyphenylglyoxal . Another method involves the oxidation of acetaldehyde with HNO3, which produces a reaction mixture composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .

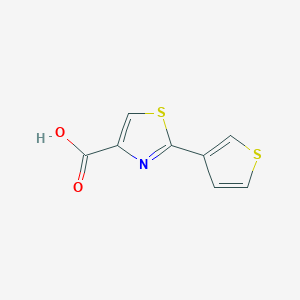

Molecular Structure Analysis

The molecular structure of 3-Hydroxyphenylglyoxal can be analyzed using various spectroscopic techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy allows identifying this information through absorption and emission of light in the infrared region .

Chemical Reactions Analysis

The chemical reactions involving 3-Hydroxyphenylglyoxal are complex. The oxidation of acetaldehyde with HNO3 produces a reaction mixture composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .

Physical And Chemical Properties Analysis

3-Hydroxyphenylglyoxal is an off-white crystalline powder . It is arginine-specific, reacting specifically with arginine residues under mild conditions (pH 7 to 9, 25°C) . It is more resistant to oxidation than p-nitrophenylglyoxal and more water-soluble than phenylglyoxal .

Applications De Recherche Scientifique

Protein Modification

- 3-Hydroxyphenylglyoxal reacts with arginine residues in proteins, enabling quantifiable modifications under mild conditions. This reaction is useful for determining the extent of modification in proteins, relevant in biochemical studies (Yamasaki, Vega, & Feeney, 1980).

Antioxidant Properties

- Derivatives of 3-Hydroxyphenylglyoxal, such as hydroxytyrosol, have shown potential in inhibiting adipocyte differentiation, suggesting a role in metabolic processes and possible antioxidant properties (Drira, Chen, & Sakamoto, 2011).

Neuroprotection

- Neuroprotective effects of 3-Hydroxyphenylglyoxal derivatives, like 3',4'-Dihydroxyphenylglycol, have been observed in diabetic models, indicating potential therapeutic uses for neurodegenerative diseases (Rodríguez-Pérez et al., 2022).

Synthesis Applications

- 3-Hydroxytyrosol, a compound related to 3-Hydroxyphenylglyoxal, has been synthesized using whole-cell biocatalysis, highlighting its utility in pharmaceutical and chemical manufacturing processes (Napora‐Wijata et al., 2014).

Food Packaging

- Molecularly imprinted hydrogels using derivatives of 3-Hydroxyphenylglyoxal have been developed for food packaging applications, demonstrating its utility in extending the shelf life of food products (Benito-Peña et al., 2016).

Metabolic Studies

- Compounds related to 3-Hydroxyphenylglyoxal have been used in the study of carbohydrate metabolism in diabetic models, providing insights into the management and treatment of diabetes (Chandramohan, Ignacimuthu, & Pugalendi, 2008).

Chemical Pathway Studies

- 3-Hydroxyphenylglyoxal derivatives have been used to study non-enzymatic conversion pathways in metabolic processes, such as during diabetic and dietary ketosis, offering insights into biochemical pathways and potential therapeutic targets (Salomón et al., 2017).

Immunogenicity Research

- Studies on the immunogenicity of DNA-advanced glycation end products formed by glyoxal, a related compound to 3-Hydroxyphenylglyoxal, have provided insights into the role of these compounds in diseases such as diabetes (Shahab et al., 2014).

Propriétés

IUPAC Name |

2-(3-hydroxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-8(11)6-2-1-3-7(10)4-6/h1-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHONQWJUMCAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyphenylglyoxal | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)

![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)

![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)